molecular formula C6H10O3 B577406 3-Hydroxy-3-methylcyclobutanecarboxylic acid CAS No. 1314970-28-9

3-Hydroxy-3-methylcyclobutanecarboxylic acid

Cat. No.: B577406
CAS No.: 1314970-28-9
M. Wt: 130.143
InChI Key: GJFHHQJYZGSYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Hydroxy-3-methylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can also be reduced under specific conditions to yield other derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-3-methylcyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxy-3-methylcyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Hydroxy-3-methylcyclobutanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-hydroxy-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHHQJYZGSYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717722
Record name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16286-86-5
Record name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-methylcyclobutane-1-carboxylic acid
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Q & A

Q1: What makes 3-hydroxy-3-methylcyclobutanecarboxylic acid unique compared to the natural amino acid threonine?

A1: The synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids can be considered conformationally restricted analogs of threonine. [] This means that unlike the flexible structure of threonine, these compounds have a fixed spatial orientation of their amino and carboxyl groups due to the presence of the cyclobutane ring. [] This rigidity can be advantageous when studying interactions with biological targets as it limits the conformational flexibility of the molecule. Additionally, the research found that the pKa values, which influence the molecule's charge and reactivity, differ noticeably between the cis and trans isomers. []

Q2: What is the significance of the cyclobutane ring being almost planar in both the cis and trans isomers?

A2: The research confirmed through X-ray data that the cyclobutane rings in both the cis and trans isomers are nearly planar, with torsion angles less than 7°. [] This near-planarity further emphasizes the conformational rigidity of these molecules compared to threonine. This defined shape can lead to more specific interactions with biological targets and impact their biological activity. Understanding this structural characteristic is crucial for researchers investigating structure-activity relationships and designing novel compounds with potential therapeutic applications.

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